N-(5-chloropyridin-2-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
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Overview
Description
N-(5-CHLORO-2-PYRIDYL)-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom, an isoxazole ring with dimethyl groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-PYRIDYL)-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cycloaddition of nitrile oxides with alkenes.
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The final step involves coupling the pyridine, isoxazole, and furan rings using reagents like palladium catalysts under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced derivatives of the pyridine ring.
Substitution Products: Substituted derivatives at the chlorine position on the pyridine ring.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways . For example, it may inhibit enzymes involved in DNA replication, leading to the suppression of cell proliferation .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Dichloroanilines: These compounds have a similar aromatic structure but with different substituents and functional groups.
Uniqueness: N-(5-CHLORO-2-PYRIDYL)-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is unique due to its specific combination of heterocyclic rings and substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14ClN3O3 |
---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-9-13(10(2)23-20-9)7-12-4-5-14(22-12)16(21)19-15-6-3-11(17)8-18-15/h3-6,8H,7H2,1-2H3,(H,18,19,21) |
InChI Key |
DXIFENXWMCTOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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